molecular formula C16H16N2O3S B3523395 2-(ethylsulfanyl)-N-(2-methyl-3-nitrophenyl)benzamide

2-(ethylsulfanyl)-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B3523395
M. Wt: 316.4 g/mol
InChI Key: BFPCDSCJSCOBCR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a nitrophenyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(2-methyl-3-nitrophenyl)benzamide typically involves multiple steps. One common route starts with the nitration of 2-methylbenzene to form 2-methyl-3-nitrotoluene. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the benzamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-nitrophenylboronic Acid
  • 2-Methyl-3-nitrophenyl Acetate
  • (2-nitrophenyl)methanol derivatives

Uniqueness

What sets 2-(ethylsulfanyl)-N-(2-methyl-3-nitrophenyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group, in particular, adds a layer of complexity that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-22-15-10-5-4-7-12(15)16(19)17-13-8-6-9-14(11(13)2)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPCDSCJSCOBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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